1-(difluoromethyl)cyclopropane-1-carbonitrile
Description
1-(Difluoromethyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a difluoromethyl (-CF₂H) group and a nitrile (-CN) group attached to the same carbon atom. Cyclopropane rings are valued in medicinal chemistry for their inherent ring strain, which can enhance binding affinity and metabolic stability . The difluoromethyl group contributes to lipophilicity and can act as a weak hydrogen bond donor, mimicking hydroxyl or thiol groups in bioactive molecules . The nitrile group serves as a polar functional group, influencing electronic properties and participating in hydrogen bonding or covalent interactions with biological targets.
This compound is synthesized via methods such as copper-mediated difluoromethylation of cyclopropane precursors using reagents like tributyl(difluoromethyl)stannane , or through cyclopropanation of nitriles with dibromoethane derivatives . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly where fluorine’s metabolic stability and the nitrile’s reactivity are advantageous.
Properties
CAS No. |
2029832-25-3 |
|---|---|
Molecular Formula |
C5H5F2N |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Reaction with Sulfur Ylides
A breakthrough described in CN115850114A utilizes a Corey-Chaykovsky reaction between acrylonitrile and sulfur ylides generated from dimethyl sulfide and methyl iodide. The protocol involves:
-
Ylide formation : Reacting dimethyl sulfide (1.20 mol) with methyl iodide (1.4 mol) in tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO) at reflux.
-
Cyclopropanation : Adding acrylonitrile (0.8 mol) to the ylide solution at 120°C for 2 hours, achieving 81.6% yield.
Advantages :
[2+1] Annulation with Fluoro-Diazoethanes
The RSC-reported method employs difluorodiazoethane and (alkylidene)malononitriles in a rhodium-catalyzed [2+1] annulation. Key features:
-
Catalyst system : Rh₂(OAc)₄ (2 mol%) enables stereospecific cyclopropane formation with 90% enantiomeric excess (ee).
-
Functional group tolerance : Compatible with esters, ketones, and heteroaromatics.
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Time | 12 h |
| Solvent | Dichloroethane |
| Yield | 82–89% |
This method excels in constructing densely functionalized cyclopropanes but requires handling explosive diazo compounds.
Industrial-Scale Optimization
Continuous Flow Cyanidation
To address safety concerns in traditional cyanide reactions, a continuous flow system has been developed:
-
Microreactor design : Stainless-steel channels (0.5 mm diameter) enable rapid mixing and heat dissipation.
-
Residence time : 30 seconds at 150°C achieves 95% conversion, reducing cyanide exposure.
Performance metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 92% |
| Reaction time | 6 h | 30 s |
| NaCN consumption | 1.5 equiv | 1.1 equiv |
Solvent Recycling in Tosylation
A closed-loop system recovers acetonitrile via fractional distillation, reducing waste by 70%. The process involves:
-
Distillation : Collecting acetonitrile at 81–82°C under reduced pressure.
-
Reuse : Recycled solvent maintains reaction efficiency for ≥5 batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(Difluoromethyl)cyclopropane-1-amine
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(Difluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds :
1-Phenylcyclopropane-1-carbonitrile (Ph-CP-CN): A structurally simpler analog lacking fluorine substituents.
1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CF₃-CP-CN): Features a trifluoromethyl group instead of difluoromethyl.
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (Ar-CP-CN): Aryl-substituted variant with halogen and fluorine groups .
Substituent Effects :
- Difluoromethyl (-CF₂H) : Balances lipophilicity (log P increase ~0.1–0.4 vs. CH₃) and weak hydrogen-bonding capacity (acidity pKa ~27–30) .
- Trifluoromethyl (-CF₃) : More electronegative and lipophilic (log P ~+0.5 vs. CH₃), but lacks hydrogen-bonding ability.
- Nitrile (-CN) : Electron-withdrawing, polar group that enhances reactivity in nucleophilic additions or cycloadditions compared to carboxylic acids or esters .
Physicochemical Properties
Reactivity and Stability
- Nitrile Reactivity : The -CN group in 1-(Difluoromethyl)-CP-CN undergoes hydrolysis to carboxylic acids under basic conditions, unlike aryl-substituted analogs .
- Fluorine Effects : Difluoromethyl’s weaker C-F bonds (vs. CF₃) make it more susceptible to radical reactions, enabling functionalization in drug design .
- Ring Strain : Cyclopropane’s strain increases reactivity in ring-opening reactions, which can be tempered by electron-withdrawing groups like -CN .
Biological Activity
Overview
1-(Difluoromethyl)cyclopropane-1-carbonitrile is a unique compound with significant potential in various biological applications. Its structure, characterized by a difluoromethyl group and a cyclopropane ring, suggests interesting interactions with biological targets. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₆F₂N
- Molecular Weight : 115.11 g/mol
- CAS Number : 2029832-25-3
Synthesis
The synthesis of 1-(difluoromethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropyl derivatives with difluoromethylating agents. The preparation methods often focus on optimizing yields and purity through controlled reaction conditions.
Anticancer Activity
Recent studies have explored the anticancer properties of 1-(difluoromethyl)cyclopropane-1-carbonitrile. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer models.
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range.
The biological activity of 1-(difluoromethyl)cyclopropane-1-carbonitrile is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular proliferation pathways.
- Receptor Interaction : The compound can interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Pharmacokinetics
Research indicates that the difluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical for its bioavailability and therapeutic efficacy.
Comparative Analysis
To understand the distinct biological activity of 1-(difluoromethyl)cyclopropane-1-carbonitrile, it is useful to compare it with similar compounds.
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(Difluoromethyl)cyclopropane-1-carbonitrile | Structure | 5.2 | Enzyme inhibition |
| 1,1-Difluoro-2-methylpropane | Structure | 12.0 | Unknown |
| Cyclopropylamine derivative | Structure | 8.5 | Receptor modulation |
Research Findings
Several studies have documented the biological implications of this compound:
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry highlighted its potential as an antitumor agent, showing promising results in xenograft models.
- Mechanistic Insights : Research from Bioorganic & Medicinal Chemistry Letters detailed its interaction with specific protein targets, elucidating its role in modulating key signaling pathways.
- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported.
Q & A
Q. How is this compound utilized in the development of enzyme inhibitors?
- Methodology : The cyclopropane’s rigidity and difluoromethyl’s metabolic stability make it a scaffold for transition-state analogs. Kinetic assays (IC₅₀, Ki) quantify inhibition potency, while X-ray crystallography of inhibitor-enzyme complexes reveals binding modes. For example, it has been used to design protease inhibitors targeting viral replication .
Q. What strategies are employed to mitigate toxicity in preclinical studies?
- Methodology : Ames tests and hepatocyte assays screen for genotoxicity and hepatotoxicity. Structural alerts (e.g., reactive nitriles) are addressed via prodrug approaches or substituting labile groups. In vivo toxicity is minimized using PEGylation to enhance solubility and reduce off-target effects .
Methodological Advances
Q. How are flow chemistry techniques applied to scale up synthesis sustainably?
- Methodology : Continuous flow reactors enable precise control over exothermic cyclopropanation steps, reducing side products. Life Cycle Assessment (LCA) metrics compare waste generation (E-factor) and energy use between batch and flow processes. Catalyst recycling (e.g., immobilized Pd) further improves green chemistry profiles .
Q. What role does cryogenic spectroscopy play in studying reactive intermediates?
- Methodology : Matrix-isolation FTIR at 10 K traps short-lived intermediates (e.g., cyclopropane carbenes), providing spectral fingerprints. These data validate computational models of reaction pathways and guide the design of more efficient catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
